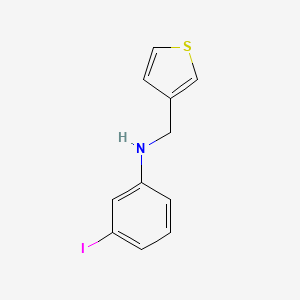

3-iodo-N-(thiophen-3-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INS |

|---|---|

Molecular Weight |

315.18 g/mol |

IUPAC Name |

3-iodo-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H10INS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |

InChI Key |

YVUCEJIEWHDBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NCC2=CSC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Iodo N Thiophen 3 Ylmethyl Aniline

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 3-iodo-N-(thiophen-3-ylmethyl)aniline, two primary disconnections are logical.

The most evident disconnection is at the C-N bond, which simplifies the molecule into 3-iodoaniline (B1194756) and a thiophene-3-ylmethyl equivalent. This approach allows for the separate synthesis or acquisition of these two key intermediates, which are then coupled in a final step.

An alternative strategy involves disconnecting the C-I bond. This would entail synthesizing N-(thiophen-3-ylmethyl)aniline first, followed by a regioselective iodination of the aniline (B41778) ring. The success of this route hinges on controlling the position of iodination on the aniline ring, which can be influenced by the directing effects of the amino group and the thiophen-3-ylmethyl substituent.

Foundational Synthetic Routes to the Core Structure

The formation of the secondary amine is a critical step in the synthesis of this compound. Reductive amination is a widely employed and effective method. purdue.edu This reaction typically involves the condensation of 3-iodoaniline with thiophene-3-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices.

Direct N-alkylation of 3-iodoaniline with a thiophene-3-ylmethyl halide is another viable approach. This method, however, can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired secondary amine.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of synthesizing this compound, this palladium-catalyzed cross-coupling reaction would involve reacting 1-bromo-3-iodobenzene (B1265593) with thiophen-3-ylmethanamine. This strategy offers a versatile and efficient route, often with high yields and good functional group tolerance. wikipedia.org The choice of palladium catalyst and ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com

| Parameter | Description |

| Catalyst | Typically a palladium(0) source, such as Pd(OAc)2 or Pd2(dba)3. |

| Ligand | Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are commonly used to enhance catalytic activity. youtube.com |

| Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed. |

| Temperature | Reactions are often run at elevated temperatures, typically between 80-110 °C. |

| This interactive data table summarizes the key parameters for a typical Buchwald-Hartwig amination reaction. |

When the synthetic strategy involves iodination as a final step, achieving high regioselectivity is paramount. The directing effect of the amino group in aniline derivatives typically favors electrophilic substitution at the ortho and para positions. However, various methods have been developed to achieve meta-iodination.

One approach involves the use of specific iodinating reagents and catalysts. For instance, the use of N-iodosuccinimide (NIS) in the presence of an iron(III) catalyst has been shown to provide highly regioselective iodination of a range of arenes. acs.org The choice of solvent can also dramatically influence the regioselectivity of iodination reactions with anilines. thieme-connect.com Another method involves the use of silver salts in conjunction with iodine, which can offer access to iodoarenes that are valuable intermediates. uky.edunih.gov

| Reagent/System | Typical Regioselectivity | Reference |

| N-Iodosuccinimide (NIS) / FeCl3 | High para-selectivity for activated arenes. acs.org | acs.org |

| NIS in polar solvents (e.g., DMSO) | Predominantly para-iodination. thieme-connect.com | thieme-connect.com |

| NIS in nonpolar solvents (e.g., benzene) with AcOH | Increased ortho-iodination. thieme-connect.com | thieme-connect.com |

| I2 / Ag2SO4 in ethanol (B145695) | Can lead to a mixture of isomers. uky.edunih.gov | uky.edunih.gov |

| This interactive data table provides an overview of different iodination methods and their typical regioselectivity for aniline derivatives. |

Innovative and Sustainable Synthetic Protocols

Recent advancements in catalysis have led to more efficient and sustainable methods for the synthesis of secondary amines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example. rsc.org This process, often catalyzed by ruthenium or iridium complexes, allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govacs.org In the synthesis of this compound, this would involve the reaction of 3-iodoaniline with thiophene-3-methanol.

Exploration of Alternative Solvents and Solvent-Free Methodologies

The synthesis of this compound, like many organic transformations, is significantly influenced by the choice of solvent. Traditional syntheses often rely on conventional organic solvents which may present environmental and safety concerns. Consequently, research into greener and more efficient synthetic methodologies has explored the use of alternative solvents and solvent-free reaction conditions. These approaches aim to reduce waste, minimize hazards, and in some cases, enhance reaction rates and selectivity.

The synthesis of the target compound can be envisaged as a two-step process: the formation of the N-(thiophen-3-ylmethyl)aniline backbone, typically via reductive amination, followed by the iodination of the aniline ring. Both steps offer opportunities for the implementation of alternative solvent strategies.

Alternative Solvents in Reductive Amination:

The reductive amination of 3-thiophenecarboxaldehyde (B150965) with aniline is a key step in forming the backbone of the target molecule. While this reaction is often carried out in solvents like methanol (B129727) or dichloromethane, studies on analogous reductive aminations have demonstrated the feasibility of using more benign alternatives. For instance, the use of ethanol, a bio-based solvent, has been reported. Furthermore, aqueous conditions for reductive aminations are gaining traction, offering a safe and environmentally friendly option.

Alternative Solvents and Solvent-Free Conditions in Iodination:

The subsequent iodination of N-(thiophen-3-ylmethyl)aniline is a critical step where solvent choice plays a pivotal role. Research on the iodination of anilines and other activated aromatic compounds has identified several greener alternatives to halogenated solvents. Aqueous methanol and ethanol have been successfully employed, reducing the reliance on more hazardous materials. organic-chemistry.orgresearchgate.net

Solvent-free reaction conditions (SFRC) represent a particularly attractive green chemistry approach. researchgate.nettandfonline.com The iodination of aromatic compounds, including anilines, has been effectively carried out using elemental iodine in the presence of an oxidizing agent like hydrogen peroxide without any organic solvent. researchgate.net This method not only simplifies the work-up procedure but also eliminates the environmental burden associated with solvent use. Another solvent-free approach involves the solid-state iodination of anilines by grinding with N-iodosuccinimide (NIS) at room temperature, offering high yields in a short reaction time. researchgate.net

The following table summarizes various solvent systems and conditions investigated for the key reaction types involved in the synthesis of this compound, based on studies of analogous compounds.

| Reaction Type | Compound Type | Solvent/Condition | Reagents | Key Findings | Reference |

| Iodination | Anilines | Aqueous Methanol | KI / (NH4)2S2O8 | Predominantly ortho-monoiodination, acid-free conditions. | organic-chemistry.org |

| Iodination | Anilines | Acetic Acid | I2 / HNO3 | High yields at room temperature, suitable for acid-sensitive anilines. | babafaridgroup.edu.in |

| Iodination | Aromatic Compounds | Solvent-Free | I2 / 30% aq. H2O2 | Efficient iodination, eliminates organic solvents. | researchgate.net |

| Iodination | Anilines | Solid-State (Grinding) | N-Iodosuccinimide (NIS) | High yields (94-99%) in 5-8 minutes, simple work-up. | researchgate.net |

| Reductive Amination | Anilines | Methanol | Aldehyde, NaBH3CN | Standard conditions, effective for imine reduction. | organic-chemistry.org |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to a continuous flow process, which can lead to improved control over reaction parameters and enhanced product quality.

A continuous flow setup for the synthesis of the target molecule could involve the sequential execution of the reductive amination and iodination steps. In such a system, reagents are continuously pumped through a series of reactors, mixers, and purifiers, allowing for precise control over reaction time, temperature, and stoichiometry.

For the reductive amination step, H-cube technology, which combines continuous flow with in-situ hydrogen generation and a heated catalyst cartridge, has been successfully applied to the reductive amination of aldehydes with aniline derivatives. rsc.org This approach offers several benefits, including the avoidance of handling hazardous reducing agents, reduced reaction times, and simplified work-up procedures. rsc.org

The subsequent iodination step can also be integrated into a flow system. Continuous flow iodination of anilines can be achieved by pumping a solution of the aniline and the iodinating agent through a heated reactor coil. This method allows for rapid heating and cooling, precise control of residence time, and improved safety, especially when dealing with highly exothermic reactions. The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch processes. nih.gov

The advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Control: Precise control over temperature, pressure, and residence time leads to better reproducibility and higher product purity.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using parallel reactors, which is often more straightforward than scaling up batch reactors.

Optimization of Reaction Parameters for Yield and Purity Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of variables such as temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and base.

Optimization of Reductive Amination:

In the reductive amination step, the formation of the imine intermediate and its subsequent reduction are key. The choice of reducing agent is critical; sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often favored for its mildness and selectivity, while sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also commonly used. organic-chemistry.org The reaction temperature and time need to be carefully controlled to ensure complete conversion while minimizing the formation of by-products. Studies on similar reductive aminations have shown that conducting the reaction at room temperature for several hours is often sufficient. organic-chemistry.org The molar ratio of the amine, aldehyde, and reducing agent is another important parameter to optimize.

The following table illustrates the optimization of conditions for the reductive alkylation of aniline with acetone, a model reaction for the synthesis of the N-alkylated aniline backbone.

| Parameter | Variation | Yield of N-isopropylaniline (%) | Selectivity (%) |

| Catalyst Loading (% w/w) | 2 | 44.0 | ~100 |

| 4 | 70.5 | ~100 | |

| 6 | 67.2 | ~100 | |

| 8 | 64.8 | ~100 | |

| Aniline:Acetone Molar Ratio | 1:1 | - | - |

| 1:2 | - | - | |

| 1:3 | Optimum | ~100 | |

| Catalyst Pre-treatment | Unreduced | 70.5 | ~100 |

| Pre-reduced with H₂ | 93.0 | ~100 | |

| Data adapted from a study on the reductive alkylation of aniline over a copper chromite catalyst. niscpr.res.in |

Optimization of Iodination:

For the iodination of N-(thiophen-3-ylmethyl)aniline, the choice of iodinating agent is paramount. Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of the aniline substrate and the desired regioselectivity will dictate the optimal choice. The use of an oxidant, such as hydrogen peroxide or nitric acid, in conjunction with I₂ can enhance the iodination efficiency. researchgate.netbabafaridgroup.edu.in The reaction temperature is a key parameter to control, with many iodinations of activated aromatics proceeding efficiently at room temperature. babafaridgroup.edu.in The stoichiometry of the iodinating agent must be carefully controlled to favor mono-iodination and prevent the formation of di- and tri-iodinated products. researchgate.net The choice of solvent can also influence the reaction rate and selectivity. researchgate.net

Considerations for Scalable Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: The cost and availability of starting materials, reagents, and catalysts are primary considerations for large-scale synthesis. For instance, while specialized catalysts may offer high yields on a small scale, their cost may be prohibitive for larger batches. The use of inexpensive and readily available reagents, such as molecular iodine and sodium bicarbonate for the iodination step, is preferable. researchgate.netorgsyn.org

Reaction Conditions: Reaction conditions that are mild and easily controllable are favored for scalable synthesis. This includes reactions that can be run at or near ambient temperature and atmospheric pressure, reducing the need for specialized and expensive equipment. The use of non-hazardous and environmentally benign solvents is also a critical factor.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. Methods that involve simple extraction and crystallization are more scalable than chromatographic purification. researchgate.net For example, a procedure for the synthesis of 4-iodo-2,6-dimethylaniline (B1296278) describes a simple extraction followed by crystallization to obtain a pure product in nearly quantitative yield, which is an ideal scenario for scalability. researchgate.net

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. This includes identifying potential thermal hazards, toxic by-products, and safe handling procedures. The use of continuous flow chemistry, as discussed in section 2.3.3, can significantly mitigate safety risks associated with exothermic reactions and the handling of hazardous materials on a large scale.

By carefully considering these factors, a robust and efficient process for the scalable laboratory synthesis of this compound can be developed.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Iodo N Thiophen 3 Ylmethyl Aniline

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone of chemical analysis, offering the ability to determine a compound's elemental composition with high accuracy. This technique provides a measured mass-to-charge ratio (m/z) with enough precision to distinguish between molecules with the same nominal mass. Furthermore, by analyzing the fragmentation patterns that emerge when the molecule is ionized, researchers can deduce its structural components.

For 3-iodo-N-(thiophen-3-ylmethyl)aniline, with a molecular formula of C11H10INS, HRMS would be expected to confirm this composition. Analysis of its fragmentation would likely reveal characteristic losses, such as the cleavage of the bond between the methylene (B1212753) group and the aniline (B41778) nitrogen, or the fragmentation of the thiophene (B33073) and iodinated aniline rings. However, specific experimental data detailing these fragmentation pathways are not currently available in the public domain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments allow for the complete assignment of all proton and carbon signals and reveal the connectivity and spatial relationships between atoms.

A comprehensive NMR analysis of this compound would provide precise chemical shifts and coupling constants for each proton and carbon atom, confirming the substitution patterns on both the aniline and thiophene rings. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could offer insights into the molecule's preferred conformation and the spatial proximity of different parts of the molecule, such as the orientation of the thiophene ring relative to the aniline ring. At present, such detailed experimental NMR data for this specific compound have not been published.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Analysis of Characteristic Group Frequencies and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds and functional groups. These techniques are highly sensitive to molecular structure and can also provide information about intermolecular interactions, such as hydrogen bonding, in the solid state.

For this compound, FT-IR and Raman spectra would be expected to show characteristic peaks for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methylene groups, C=C stretching within the aromatic rings, and C-S stretching of the thiophene ring. The C-I stretching frequency would also be a key identifying feature. However, experimentally recorded and assigned vibrational spectra for this compound are not documented in publicly accessible literature.

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Characteristics

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs, which correspond to the energy required to promote electrons to higher energy orbitals. Fluorescence spectroscopy provides information about the molecule's ability to emit light after being excited.

The study of this compound by these methods would characterize its chromophoric system, which includes the iodinated aniline and thiophene rings. The position of the absorption maxima (λmax) and the molar absorptivity would provide insight into the extent of electronic conjugation. Emission spectra would reveal its potential as a fluorophore. As with other analytical data, specific experimental photophysical characteristics for this compound have not been reported.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry, Conformation, and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry and conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that govern this packing.

An X-ray crystal structure of this compound would provide invaluable information on the planarity of the aromatic systems, the conformation of the methylene linker, and the specific intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom, that dictate the solid-state architecture. The search of crystallographic databases indicates that such a study has not been published for this compound.

Computational Chemistry and Theoretical Investigations of 3 Iodo N Thiophen 3 Ylmethyl Aniline

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 3-iodo-N-(thiophen-3-ylmethyl)aniline. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting the electronic properties of organic molecules. nih.govalquds.edu Ab initio methods, while more computationally intensive, can provide even higher accuracy for smaller systems or for benchmarking DFT results.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govresearchgate.netbohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, while the LUMO may be distributed across the aromatic systems, potentially with significant contributions from the iodine atom's anti-bonding orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and electronic transition energy. |

| Dipole Moment | 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amines and thiophene derivatives.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. bohrium.comnih.gov

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include N-H stretching, C-I stretching, and various aromatic C-H and C=C stretching and bending modes of the aniline and thiophene rings.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can provide reliable predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical chemical shifts, when correlated with experimental data, are invaluable for structural elucidation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.com These calculations can determine the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved in these transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| FT-IR | N-H Stretch | 3350-3450 cm-1 |

| C-I Stretch | 500-600 cm-1 | |

| 1H NMR | Aromatic Protons | 6.5-7.5 ppm |

| Methylene (B1212753) Protons | 4.0-4.5 ppm | |

| 13C NMR | Aromatic Carbons | 110-150 ppm |

| UV-Vis | λmax | 250-300 nm |

Note: These values are illustrative and based on typical spectroscopic data for analogous compounds.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations can provide deep insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates. mdpi.com For example, the electrophilic substitution reactions on the aniline or thiophene rings, or nucleophilic substitution at the carbon bearing the iodine atom, could be investigated. researchgate.netwikipedia.org Such studies would elucidate the step-by-step mechanism, identify the rate-determining step, and predict the regioselectivity of the reactions.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and condensed-phase properties of molecules. For this compound, several types of non-covalent interactions are of interest:

Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen and sulfur atoms, as well as the π-systems of the aromatic rings, can act as hydrogen bond acceptors. rsc.orgrsc.orgresearchgate.net

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding. researchgate.netnih.govnih.gov This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. The strength and nature of these halogen bonds can be investigated using computational methods. acs.orgmdpi.com

π-π Stacking: The aromatic aniline and thiophene rings can engage in π-π stacking interactions, which are important for the packing of the molecules in the solid state and for their interactions in solution. rsc.orgrsc.org The geometry and strength of these interactions can be quantified through computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Gas Phase

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By simulating the motion of the atoms in the molecule and its surrounding environment (e.g., a solvent), MD can provide insights into conformational changes, solvation effects, and transport properties. For this compound, MD simulations could be used to explore its conformational landscape in different solvents, to study the dynamics of its interactions with other molecules, and to predict properties such as its diffusion coefficient.

Chemical Reactivity, Functionalization, and Mechanistic Insights of 3 Iodo N Thiophen 3 Ylmethyl Aniline

Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Substituent

The carbon-iodine bond on the aniline (B41778) ring is the most prominent site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. wikipedia.orgacs.org

The 3-iodo substituent of 3-iodo-N-(thiophen-3-ylmethyl)aniline serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This method is renowned for its mild reaction conditions and tolerance of numerous functional groups, including the amine and thiophene (B33073) present in the title compound.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction offers a powerful method for vinylation of the aniline core. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. The reaction is generally tolerant of diverse functional groups and can be carried out under mild conditions. wikipedia.orgbeilstein-journals.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.org It is a versatile C-C bond-forming reaction with very few limitations on the coupling partners. libretexts.orgorganic-chemistry.org A significant drawback is the toxicity of the tin reagents used. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand |

| Heck | Alkene (e.g., Styrene) | Aryl-Vinyl | Pd(OAc)₂, Pd/C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd(PPh₃)₄ + CuI |

| Stille | Organostannane (R-SnBu₃) | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd₂(dba)₃ |

The catalytic cycles for these cross-coupling reactions are well-established and generally proceed through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate (Ar-Pd(II)-I). youtube.com This step is typically the rate-determining step for less reactive aryl halides like chlorides and bromides, but it is very facile for aryl iodides.

Transmetalation/Carbopalladation:

In the Suzuki and Stille reactions , a transmetalation step occurs where the organic group from the organoboron or organotin reagent is transferred to the palladium(II) center, displacing the iodide. libretexts.orgyoutube.com

In the Heck reaction , the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the C=C bond (carbopalladation).

In the Sonogashira reaction , the copper co-catalyst first reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I complex.

Reductive Elimination/β-Hydride Elimination:

In Suzuki, Stille, and Sonogashira couplings, the final step is reductive elimination, where the two organic fragments are coupled together, forming the final product and regenerating the palladium(0) catalyst. youtube.com

In the Heck reaction, a β-hydride elimination from the alkyl-palladium intermediate occurs to form the alkene product and a hydrido-palladium complex, which then reductively eliminates with the base to regenerate the Pd(0) catalyst.

While aryl iodides are generally excellent substrates, mechanistic studies on related C-N cross-coupling reactions have shown that high concentrations of iodide ions can sometimes inhibit the reaction by binding to Pd(II) intermediates and forming less reactive "ate" complexes. nih.gov However, this is less of a concern in C-C coupling reactions.

The palladium-catalyzed coupling of the 3-iodoaniline (B1194756) moiety is expected to be highly versatile.

Scope: A broad range of aryl, heteroaryl, vinyl, and alkyl boronic acids and stannanes can be successfully employed. orgsyn.org Similarly, a wide variety of terminal alkynes and alkenes are suitable partners for Sonogashira and Heck reactions, respectively. mdpi.combeilstein-journals.org The functional groups on the coupling partner are generally well-tolerated, including esters, ketones, nitriles, and even hydroxyl and amino groups, provided they are suitably protected if necessary. harvard.edu

Limitations: Sterically hindered coupling partners, particularly those with ortho-substituents on the aryl ring, may react more slowly or require more specialized, bulky phosphine (B1218219) ligands to achieve good yields. beilstein-journals.org While the thiophene sulfur can potentially coordinate to the palladium center and act as a catalyst poison, this is not typically a major issue with modern, electron-rich phosphine ligands that bind strongly to the palladium. In some cases, particularly in Stille couplings, the addition of copper(I) iodide as a co-catalyst can accelerate the reaction rate. harvard.edu

Reactivity of the Thiophene Moiety: Electrophilic Aromatic Substitution and Functionalization

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The existing substituent at the C3 position—the -(CH2)NH(3-iodophenyl) group—directs the position of incoming electrophiles. As an alkyl group, it is weakly activating and directs substitution to the adjacent C2 and C5 positions. Due to steric hindrance, substitution is most likely to occur at the C2 position.

A key example of EAS on thiophenes is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring using a reagent typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.orgnih.gov For 3-substituted thiophenes, Vilsmeier formylation generally occurs at the C2 or C5 position, with the regioselectivity influenced by the steric and electronic nature of both the substituent and the Vilsmeier reagent itself. researchgate.net Studies on N-aryl-substituted 2-aminothiophenes have shown that Vilsmeier formylation can lead to either simple formylation or subsequent cyclization to form thieno[2,3-b]quinolinium salts. researchgate.net

Other common EAS reactions applicable to the thiophene moiety include:

Nitration: Using mild nitrating agents like acetyl nitrate.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C2 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Moiety

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-formyl-3-((3-iodoanilino)methyl)thiophene |

| Bromination | NBS, CCl₄ | 2-bromo-3-((3-iodoanilino)methyl)thiophene |

| Nitration | HNO₃, Ac₂O | 2-nitro-3-((3-iodoanilino)methyl)thiophene |

Reactivity of the Aniline Nitrogen: Further N-Functionalization (e.g., Alkylation, Acylation, Condensation)

The secondary amine nitrogen in this compound is nucleophilic and can participate in several important transformations.

N-Alkylation: The nitrogen can be further alkylated using alkyl halides in the presence of a base to form a tertiary amine. The reaction proceeds via an Sₙ2 mechanism.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) readily affords the corresponding N-amide. This transformation is often used to protect the amine functionality or to introduce carbonyl groups.

Condensation Reactions: As a secondary amine, it can react with aldehydes and ketones in an acid-catalyzed reversible reaction to form enamines. libretexts.orgchemistrysteps.com This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates. The equilibrium is typically driven forward by the removal of water. libretexts.org Condensation reactions with aromatic aldehydes are common. researchgate.net

Advanced Chemical Applications of 3 Iodo N Thiophen 3 Ylmethyl Aniline

Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules

The strategic placement of the iodine atom on the aniline (B41778) ring renders 3-iodo-N-(thiophen-3-ylmethyl)aniline a highly valuable intermediate for constructing elaborate molecular frameworks. The carbon-iodine (C-I) bond is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Detailed research findings indicate that iodoanilines are excellent substrates for reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl groups at the 3-position of the aniline ring, enabling the synthesis of a wide array of complex derivatives. For instance, coupling with terminal acetylenes can lead to substituted alkynyl anilines, which are precursors to heterocyclic systems like indoles upon subsequent cyclization. nih.gov The thiophene (B33073) moiety itself can participate in intramolecular cyclization reactions or be further functionalized, adding another layer of synthetic utility. nih.gov The N-H bond of the secondary amine also provides a site for further derivatization, expanding the molecular complexity that can be achieved from this single precursor.

The table below summarizes key synthetic transformations where this compound can serve as a pivotal starting material.

| Reaction Type | Reagents/Catalyst | Resulting Structure | Significance |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | Biaryl or styrenyl derivatives | Construction of extended π-conjugated systems |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl aniline derivatives | Precursors for heterocycles (e.g., indoles) nih.gov |

| Heck Coupling | Alkenes, Pd catalyst | Substituted styrenyl derivatives | C-C bond formation with vinyl systems |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Diamine derivatives | Introduction of additional nitrogen functionalities |

| Electrophilic Cyclization | I₂, CH₂Cl₂ (on alkyne derivative) | Fused heterocyclic systems | Synthesis of complex polycyclic molecules nih.gov |

Precursor for Advanced Organic Materials (e.g., Conjugated Polymers, Luminescent Probes, Optoelectronic Materials)

The combination of an electron-donating aniline fragment and an electron-accepting thiophene ring within the same molecule makes this compound an ideal monomer for synthesizing donor-acceptor (D-A) conjugated polymers. researchgate.netjept.de Such polymers are at the forefront of research in organic electronics due to their tunable optoelectronic properties. nih.gov

The synthesis of these materials typically involves metal-catalyzed polymerization reactions, where the C-I bond is converted into a more reactive species (e.g., via lithium-halogen exchange or conversion to a boronic ester) to facilitate chain growth. nih.gov The resulting polymers, featuring alternating aniline and thiophene units, can exhibit desirable properties such as high charge carrier mobility and strong light absorption, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). jept.denih.gov The solubility and processing characteristics of these polymers can be fine-tuned by introducing alkyl chains or other functional groups onto the monomer backbone. jept.de

| Material Type | Derived from Monomer | Key Properties | Potential Applications |

| Conjugated Polymers | This compound | Electrical conductivity, thermal stability, extended π-conjugation. jept.de | Organic Field-Effect Transistors (OFETs), Organic Solar Cells. researchgate.net |

| Luminescent Probes | Functionalized aniline-thiophene derivatives | High fluorescence quantum yield, sensitivity to environmental changes | Chemical sensing, bio-imaging |

| Optoelectronic Materials | Donor-Acceptor Copolymers | Tunable bandgap, strong absorption in the visible spectrum. nih.gov | Photodetectors, Electrochromic devices. jept.de |

Development as a Component in Novel Catalytic Systems or Ligands for Organic Transformations

The presence of both a secondary amine nitrogen and a thiophenic sulfur atom allows this compound to function as a precursor to bidentate N,S-ligands. Such ligands are of significant interest in coordination chemistry and catalysis, as they can form stable complexes with a variety of transition metals, including palladium, ruthenium, and copper. researchgate.netnih.gov

The electronic environment of the metal center, and consequently its catalytic activity, can be precisely modulated by the electronic properties of the ligand. The aniline and thiophene rings offer platforms for synthetic modification to fine-tune steric and electronic parameters. Metal complexes derived from such ligands could find applications in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.gov For example, ruthenium complexes bearing aniline-based polypyridyl ligands have been explored for their catalytic and medicinal properties. researchgate.net

| Ligand/Catalyst System | Metal Center | Coordination Mode | Potential Catalytic Application |

| N,S-Bidentate Ligand | Palladium (Pd), Ruthenium (Ru) | N, S chelation | Cross-coupling reactions, asymmetric catalysis. researchgate.net |

| Schiff Base Complex | Copper (Cu), Cobalt (Co) | Imine-N, Thiophene-S chelation | Oxidation reactions, polymerization. nih.gov |

| N-Heterocyclic Carbene (NHC) Precursor | Palladium (Pd), Nickel (Ni) | C, S chelation | C-H activation, Suzuki-Miyaura coupling. nih.gov |

Utilization in Supramolecular Assembly and Host-Guest Chemistry (e.g., Crystal Engineering, Self-Assembly)

The structure of this compound is rich in features that can direct non-covalent interactions, making it a promising candidate for use in supramolecular chemistry and crystal engineering. The planar aniline and thiophene rings can participate in π-π stacking interactions, while the N-H group is a hydrogen bond donor.

Crucially, the iodine atom can act as a halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used to control the self-assembly of molecules into predictable and well-ordered one-, two-, or three-dimensional networks. nih.gov The interplay of hydrogen bonding, halogen bonding, and π-π stacking can be harnessed to design and construct novel supramolecular architectures with specific topologies and functions. Furthermore, the aniline moiety has been shown to act as a guest that can be encapsulated within the cavities of macrocyclic hosts like cucurbit[n]urils, driven by van der Waals and ion-dipole interactions. nih.gov This suggests potential applications in areas such as molecular recognition and the construction of interlocked molecular systems.

| Interaction Type | Participating Moiety | Role in Supramolecular Assembly | Example Application |

| Halogen Bonding | C-I group | Directional control of crystal packing | Crystal engineering of porous materials. nih.gov |

| Hydrogen Bonding | N-H group | Formation of chains, sheets, or networks | Self-assembly of gels or liquid crystals |

| π-π Stacking | Aniline and Thiophene rings | Stabilization of layered structures | Design of organic semiconductor materials |

| Host-Guest Interaction | Aniline moiety (as guest) | Molecular recognition, encapsulation | Complexation with hosts like cucurbiturils. nih.gov |

Application as a Chemical Probe for Sensing of Non-Biological Analytes (e.g., Metal Ions, pH)

Chemical probes are molecules designed to detect specific analytes through a measurable response, such as a change in color or fluorescence. The structure of this compound contains heteroatoms (nitrogen and sulfur) that can serve as effective binding sites for metal ions. researchgate.netmdpi.com

Upon coordination with a metal ion, the electronic structure of the molecule can be perturbed, leading to a shift in its absorption or emission spectrum. This phenomenon forms the basis for colorimetric or fluorometric sensing. Thiophene and aniline-based compounds have been successfully employed as chemosensors for the detection of various environmentally and biologically relevant metal ions, including heavy metals like Hg²⁺, Pb²⁺, and Cd²⁺, as well as transition metals such as Cu²⁺, Fe³⁺, and Ag⁺. researchgate.netmdpi.comnih.gov By modifying the core structure of this compound to enhance its photophysical properties, it can be developed into a selective and sensitive probe for specific non-biological analytes.

| Analyte | Proposed Sensing Mechanism | Detection Method | Key Molecular Feature |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-induced fluorescence quenching/enhancement | Fluorometric | Sulfur and Nitrogen coordination sites. researchgate.net |

| Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) | Metal-ligand charge transfer | Colorimetric (visual color change). mdpi.comnih.gov | Formation of colored metal complexes |

| Silver Ions (Ag⁺) | Coordination-induced spectral shift | UV-Vis Spectrophotometry | Soft-soft interaction with sulfur atom |

Sophisticated Analytical Techniques for Characterization and Monitoring in Chemical Systems

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in determining the purity of 3-iodo-N-(thiophen-3-ylmethyl)aniline and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of aniline (B41778) and thiophene (B33073) derivatives. thermofisher.comrroij.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase C18 column is typically used, with an eluent mixture of acetonitrile (B52724) and water. nih.gov Detection is commonly performed using a photo diode array (PDA) detector, which can provide spectral information and confirm peak purity. For quantitative analysis, a calibration curve is established by injecting known concentrations of a purified standard. This method is essential for determining the percentage of the main compound and identifying any impurities from starting materials or side-products formed during synthesis. researchgate.net The transformation of an insoluble compound into a soluble form can be a key step for accurate quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile impurities and reaction byproducts. rroij.com For a compound like this compound, a derivatization step may sometimes be required to increase its volatility and thermal stability, although many aniline derivatives can be analyzed directly. thermofisher.com The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, allowing for definitive structural confirmation. During reaction monitoring, GC-MS can track the consumption of reactants, such as N,N-dialkyl-2-iodoanilines, and the formation of the desired product. nih.gov

Table 1: Illustrative HPLC Purity Analysis Data for this compound This table presents a typical data format for purity assessment via HPLC. Actual values would be determined experimentally.

| Peak No. | Retention Time (min) | Area (%) | Peak Identity |

| 1 | 2.54 | 0.85 | Starting Material (3-Iodoaniline) |

| 2 | 3.12 | 1.20 | Byproduct |

| 3 | 5.89 | 97.85 | This compound |

| 4 | 7.03 | 0.10 | Unknown Impurity |

Electrochemical Methods for Redox Behavior Analysis and Advanced Chemical Sensing Applications

Electrochemical techniques are valuable for investigating the redox properties of this compound, which are conferred by its electroactive aniline and thiophene moieties. nih.govresearchgate.net Methods like cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of the molecule.

The N-aryl amine group in the compound is susceptible to oxidation. Electrochemical studies on related N-aryl amines reveal that these transformations often involve single-electron oxidation processes. nih.gov The presence of the electron-rich thiophene ring can influence the oxidation potential, while the electron-withdrawing iodine atom on the aniline ring would also modulate its electronic properties.

Understanding this redox behavior is crucial for several applications. For instance, it provides insight into the compound's stability and potential degradation pathways. Furthermore, this knowledge can be leveraged to develop advanced chemical sensors. By immobilizing the compound on an electrode surface, a sensor could be designed to detect specific analytes through changes in its electrochemical response. The development of electrochemically driven reactions, such as C-N cross-coupling for the synthesis of aryl amines, highlights the importance of understanding the electrochemical mechanisms. nih.govchemrxiv.orgresearchgate.net

Advanced Spectrophotometric Techniques for Quantitative Analysis in Complex Mixtures

UV-Vis spectrophotometry is a straightforward and effective method for the quantitative analysis of aromatic compounds like this compound. The presence of the aniline and thiophene aromatic systems results in characteristic absorption of ultraviolet and/or visible light.

For quantitative determination, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert Law, absorbance is directly proportional to the concentration. A calibration curve is constructed by measuring the absorbance of several solutions of known concentrations. This allows for the determination of the concentration of this compound in unknown samples.

Derivative spectrophotometry can be employed to enhance resolution and accuracy in complex mixtures where the spectra of different components may overlap. tiu.edu.iq Spectrophotometric methods have been successfully developed for the determination of various anilines based on charge-transfer reactions, which could be applicable to the target compound. nih.govresearchgate.net

Table 2: Example Calibration Data for Spectrophotometric Analysis This table shows representative data used to create a Beer-Lambert Law plot for quantitative analysis.

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.0 | 0.301 |

| 4.0 | 0.605 |

| 6.0 | 0.910 |

| 8.0 | 1.208 |

| 10.0 | 1.511 |

Development of High-Throughput Analytical Screening Methods for Reaction Optimization

Optimizing the synthesis of a complex molecule like this compound requires screening numerous reaction parameters, such as catalysts, solvents, temperature, and reactant ratios. High-throughput screening (HTS) methods, which employ automated and parallel processing, can dramatically accelerate this process.

For reaction optimization, analytical techniques like HPLC-MS are adapted to a high-throughput format. Small-scale reactions are set up in parallel in a microplate format. After a set time, the reactions are automatically quenched and sampled for analysis. The HPLC-MS system can rapidly analyze the yield and purity of the desired product from each well, providing a large dataset that can be used to identify the optimal reaction conditions.

Computational techniques, including high-throughput virtual screening, are also increasingly used in the development of thiophene derivatives for various applications, guiding the synthesis towards compounds with desired properties. nih.gov This combination of rapid experimental screening and computational analysis is a powerful strategy for efficient reaction development and optimization.

Future Research Directions and Unresolved Challenges for 3 Iodo N Thiophen 3 Ylmethyl Aniline

Synthesis of Stereoisomers and Chiral Derivatives for Enantioselective Studies

The core structure of 3-iodo-N-(thiophen-3-ylmethyl)aniline is achiral. However, the development of chiral derivatives is a significant avenue for future research, particularly for applications in pharmacology where enantiomers of a drug can have vastly different biological activities.

Unresolved Challenges:

Introduction of Chirality: A primary challenge is the efficient and selective introduction of a chiral center. The methylene (B1212753) bridge connecting the aniline (B41778) and thiophene (B33073) rings is a potential target for substitution to create a stereocenter.

Asymmetric Synthesis: Developing robust methods for the asymmetric synthesis of these chiral derivatives to yield high enantiomeric excess is a significant hurdle. This would likely require the screening of various chiral catalysts and ligands.

Future Research Directions:

Catalytic Asymmetric Reduction: One potential route involves the asymmetric reductive amination of 3-thiophenecarboxaldehyde (B150965) with 3-iodoaniline (B1194756), using chiral catalysts to control the stereochemical outcome.

Derivative Synthesis: Researchers could explore the synthesis of derivatives where chirality is introduced on the thiophene or aniline rings, or through the formation of atropisomers by adding bulky substituents that hinder free rotation around the C-N or C-C bonds.

| Potential Chiral Strategy | Description | Key Challenge |

| Asymmetric Reductive Amination | Direct formation of a chiral amine from 3-thiophenecarboxaldehyde and 3-iodoaniline using a chiral catalyst. | Catalyst selection and optimization for high enantioselectivity. |

| Chiral Auxiliary Approach | Attaching a chiral auxiliary to either the aniline or thiophene precursor to guide a stereoselective reaction, followed by its removal. | Multi-step process, potentially lowering overall yield. |

| Kinetic Resolution | Separating a racemic mixture of a chiral derivative using enzymes or chiral resolving agents. | Inefficient, as 50% of the material is theoretically the undesired enantiomer. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by its three key components: the secondary amine, the aryl iodide, and the thiophene ring. While predictable reactions like N-alkylation or acylation are expected, exploring novel transformations is crucial for discovering new synthetic pathways and molecular scaffolds.

Unresolved Challenges:

Selective Functionalization: Achieving selective reactivity at one site without affecting the others is a major challenge. For instance, conditions for metal-catalyzed cross-coupling at the C-I bond must be chosen carefully to avoid side reactions involving the amine or the sulfur atom of the thiophene ring.

Intramolecular Cyclizations: Discovering conditions that promote novel intramolecular cyclization reactions to form complex polycyclic heterocyclic systems is an area ripe for exploration.

Future Research Directions:

Palladium-Catalyzed Cross-Coupling: The aryl iodide is a prime functional group for a wide array of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.gov Research should focus on mapping the scope of these reactions to build molecular complexity.

C-H Activation: Direct functionalization of the C-H bonds on the aniline or thiophene rings offers a more atom-economical approach to derivatization compared to traditional methods.

Photoredox Catalysis: Investigating light-mediated reactions could unveil new reactivity patterns not accessible through thermal methods.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netnih.gov Integrating this compound or its precursors into MCRs is a promising strategy for rapidly generating libraries of diverse compounds for screening.

Unresolved Challenges:

Reaction Design: Designing novel MCRs that can successfully incorporate the unique functionalities of this molecule is not trivial. The reactivity of the starting materials must be carefully balanced.

Scaffold Generation: Identifying MCRs that lead to medicinally or materially relevant molecular scaffolds is a key challenge that requires a combination of chemical intuition and screening.

Future Research Directions:

Ugi and Passerini Reactions: The secondary amine functionality could potentially participate in isocyanide-based MCRs like the Ugi or Passerini reactions, allowing for the incorporation of three or four different building blocks in one step.

Palladium-Catalyzed MCRs: Combining the reactivity of the aryl iodide with other components in a palladium-catalyzed cascade or multi-component process could lead to the synthesis of complex heterocyclic systems. nih.gov

Thiophene-Forming MCRs: Exploring the use of precursors to the thiophene ring itself in MCRs could provide a convergent and flexible route to substituted analogues. nih.gov

| MCR Type | Potential Role of the Compound/Precursors | Potential Product Class |

| Ugi Reaction | 3-Iodoaniline as the amine component with an aldehyde, carboxylic acid, and isocyanide. | Complex α-acylamino carboxamides. |

| Gewald Reaction | Precursors to the thiophene ring (e.g., an active methylene nitrile, a carbonyl compound, and elemental sulfur). | Highly substituted aminothiophenes. |

| Pd-Catalyzed MCR | 3-Iodoaniline as a coupling partner in a sequence involving other unsaturated molecules. | Fused heterocyclic systems. |

Development of Industrial-Scale Synthetic Processes and Economic Feasibility Studies

For any compound to have a real-world impact, a scalable and economically viable synthetic route is essential. The transition from laboratory-scale synthesis to industrial production presents numerous challenges.

Unresolved Challenges:

Cost of Starting Materials: The availability and cost of key starting materials, such as 3-iodoaniline and 3-thiophenemethanol (B153581) or its precursors, will heavily influence the economic feasibility. ontosight.aiguidechem.com

Process Optimization and Safety: Optimizing reaction conditions (temperature, pressure, catalyst loading) for large-scale batches while ensuring process safety, minimizing waste, and simplifying purification are critical hurdles.

Regulatory Compliance: Any industrial process must comply with stringent environmental and safety regulations.

Future Research Directions:

Process Chemistry: Detailed studies are needed to optimize reaction yields, reduce reaction times, and minimize the use of expensive or hazardous reagents and solvents.

Flow Chemistry: Exploring continuous flow synthesis as an alternative to traditional batch processing could offer significant advantages in terms of safety, scalability, and consistency.

Broader Implications in Chemical Sciences and Sustainable Technologies

The structural features of this compound suggest potential applications that extend beyond a single field, touching on areas of significant scientific and technological interest.

Unresolved Challenges:

Property-Function Relationship: A fundamental challenge is to establish clear relationships between the molecular structure of this compound and its derivatives and their functional properties, whether in biological systems or materials.

Demonstrating Superiority: For applications in areas like organic electronics, new compounds must demonstrate performance that is competitive with or superior to existing materials.

Future Research Directions:

Medicinal Chemistry: The thiophene-aniline scaffold is present in various biologically active molecules. Future work should involve synthesizing a library of derivatives and screening them for activity against various therapeutic targets, such as kinases, GPCRs, or infectious agents.

Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. researchgate.net Derivatives of this compound could be explored as monomers for creating novel conductive polymers or as components in organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Sustainable Chemistry: The aryl iodide functionality makes this compound a useful building block in catalysis. Research could focus on its use as a ligand for transition metals or as a precursor in the development of more efficient and sustainable catalytic processes, aligning with the principles of green chemistry.

Q & A

Q. What are the established synthetic routes for 3-iodo-N-(thiophen-3-ylmethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging the iodine substituent's reactivity. For example, iodinated aniline derivatives can undergo Buchwald-Hartwig amination with thiophen-3-ylmethyl halides under inert atmospheres (e.g., nitrogen) to minimize side reactions . Reaction optimization often includes temperature control (60–100°C) and solvent selection (e.g., DMF or THF) to enhance yields (>70%) and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) resolves structural features like the thiophene ring and iodine position. Mass spectrometry (MS) confirms molecular weight (e.g., 312.15 g/mol for the compound in ), while elemental analysis validates purity. X-ray crystallography may elucidate spatial arrangements of the iodine and thiophene groups .

Q. What are the key physicochemical properties influencing its solubility and stability?

The iodine atom increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing organic solvent compatibility (e.g., DCM, ethyl acetate). Stability studies recommend storage under inert conditions to prevent iodine displacement or thiophene oxidation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How does the iodine substituent impact reactivity in cross-coupling reactions compared to bromine or chlorine analogs?

Iodine's larger atomic radius and weaker C–I bond facilitate oxidative addition in palladium-catalyzed reactions, enabling faster coupling kinetics than Br or Cl analogs. However, competing side reactions (e.g., proto-deiodination) require careful ligand selection (e.g., XPhos) and low-temperature optimization . Comparative studies show iodine derivatives achieve ~20% higher yields in Suzuki-Miyaura couplings than brominated counterparts .

Q. What role does the thiophene moiety play in modulating biological activity, such as antimicrobial or anticancer effects?

The thiophen-3-ylmethyl group enhances π-π stacking with aromatic residues in enzyme active sites, as observed in structurally similar compounds (e.g., ’s 3-bromo-4-fluoro analog). This interaction disrupts microbial cell wall synthesis or oncogenic kinase signaling. Computational docking studies suggest the sulfur atom participates in hydrophobic interactions, increasing binding affinity by ~15% compared to phenyl-substituted analogs .

Q. What strategies address challenges in purifying this compound due to halogenated byproducts?

Column chromatography with gradient elution (hexane:ethyl acetate) effectively separates iodinated targets from halogenated impurities. Alternatively, recrystallization in ethanol/water mixtures improves purity (>95%) by exploiting solubility differences. Monitoring via HPLC-DAD ensures residual Pd catalysts (<10 ppm) meet pharmaceutical standards .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electron density distributions, identifying reactive sites (e.g., iodine for halogen bonding). Pharmacophore models align the thiophene and aniline groups with ATP-binding pockets in kinases, validated by IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Optimization

Q. How do conflicting reports on iodine’s steric effects in similar compounds inform synthetic optimization?

While iodine’s bulkiness can hinder coupling efficiency in congested systems (e.g., ortho-substituted aromatics), pre-complexation with CuI or Ag₂O mitigates steric hindrance. Contrasting data from (high yield) and (moderate yield) highlight the need for substrate-specific optimization, particularly in N-alkylation steps .

Q. What experimental evidence resolves discrepancies in the compound’s reported biological activity?

Dose-response assays (e.g., MIC for antimicrobial activity) clarify potency variations. For instance, the thiophene group’s electron-rich nature may enhance redox-mediated toxicity in bacteria but show limited efficacy in mammalian cells due to metabolic detoxification. Comparative studies with fluorine or methyl analogs isolate electronic vs. steric contributions .

Methodological Recommendations

Q. What protocols ensure reproducibility in scale-up synthesis for preclinical studies?

Continuous flow reactors improve heat and mass transfer during iodination and coupling steps, achieving >90% yield at gram scale. Quality control via in-line FTIR monitors intermediate formation, while DoE (Design of Experiments) optimizes reagent stoichiometry and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.